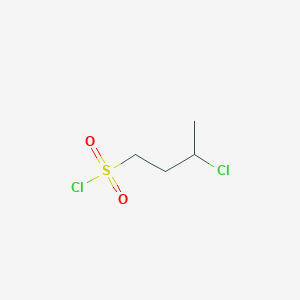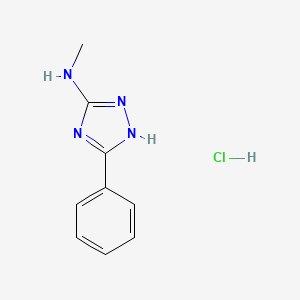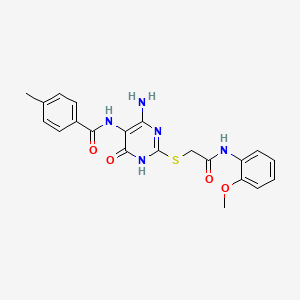
3-Chlorobutane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorobutane-1-sulfonyl chloride is a chemical compound with the formula C4H8Cl2O2S . It is used for research and development purposes . It is a useful research chemical and is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as this compound, can be achieved through chlorosulfonation . This process involves the use of readily accessible reagents and offers safe operations and easy purification without chromatography .Molecular Structure Analysis
The molecular formula of this compound is C4H8Cl2O2S . The molecular weight is 191.07 g/mol . The structure of this compound includes a sulfonyl group (SO2) and a chloride group (Cl) attached to a butane backbone .Chemical Reactions Analysis
Sulfonyl chlorides, like this compound, are highly reactive towards water and other nucleophiles such as ammonia (NH3) . This reactivity is due to the presence of a good leaving group (Cl) in the sulfonyl chloride .科学的研究の応用
Catalytic Decarboxylative Radical Sulfonylation
This process is crucial in synthesizing sulfones, which are key structures in pharmaceuticals and agrochemicals. The technique utilizes sulfinates in a visible-light-induced reaction with redox-active esters of aliphatic carboxylic acids, demonstrating broad substrate scope and functional group compatibility. This method facilitates the late-stage modification of complex natural products and bioactive pharmaceuticals, including the synthesis of anti-prostate cancer drug bicalutamide. A proposed mechanism involves sulfonyl group transfer, highlighting the role of sulfonyl chlorides in radical sulfonylation processes (Jiayan He et al., 2020).
Sultones Organo-métalliques and Sulfonation Reactions
The study of substituted silacyclobutanes with sulfur trioxide and other sulfonating agents, including trimethylsilyl chlorosulfonate, has led to the production of 4-sila-1,4-butanesultones. This research provides insights into the behavior of silacyclobutanes in sulfonation reactions, revealing mechanisms and the effects of different substituents on the insertion of sulfur trioxide into Si-C bonds (J. Dubac et al., 1970).
Mechanochemistry in Pharmaceutical Synthesis
The application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including anti-diabetic drugs such as tolbutamide, chlorpropamide, and glibenclamide, demonstrates a novel approach to pharmaceutical manufacturing. This method employs either stoichiometric base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates, showcasing the versatility of sulfonyl chloride derivatives in drug synthesis (Davin Tan et al., 2014).
Heteroaryl Sulfonamides and Sulfonyl Fluorides
The oxidation of heteroaromatic thiols to sulfonyl chloride at low temperatures using aqueous sodium hypochlorite illustrates a rapid and gas-free method for preparing sulfonyl fluorides. These compounds have potential as monomers in parallel chemistry efforts, highlighting the importance of sulfonyl chloride derivatives in developing new chemical entities (S. Wright et al., 2006).
Solid-Phase Synthesis of Heterocycles
The use of polymer-supported sulfonyl chloride for the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones from 1,2-diols represents a significant advancement in the synthesis of heterocyclic compounds. This method facilitates the preparation of oxazolidinones with high enantiopurity, underscoring the utility of sulfonyl chloride functionalities in the development of novel synthetic methodologies (P. Holte et al., 1998).
Safety and Hazards
特性
IUPAC Name |
3-chlorobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O2S/c1-4(5)2-3-9(6,7)8/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTHSJPWBHRPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride](/img/structure/B2988109.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988110.png)
![N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2988111.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2988112.png)

![4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2988115.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2988116.png)


![3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2988119.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988123.png)


